3-Pentyn-2-ol
Overview
Description
3-Pentyn-2-ol is an organic compound with the molecular formula C5H8O. It is a colorless liquid with a characteristic odor. The compound is an alkyne alcohol, featuring both a hydroxyl group (-OH) and a triple bond between carbon atoms. This unique structure makes it a valuable intermediate in organic synthesis and various chemical reactions.
Mechanism of Action
Target of Action
3-Pentyn-2-ol, also known as pent-3-yn-2-ol, is a chemical compound with the molecular formula C5H8O
It’s known that the compound can affect the respiratory system .
Mode of Action
For instance, it has been used in proteomics research , which involves the large-scale study of proteins, particularly their structures and functions.
Biochemical Pathways
This compound can participate in biochemical reactions involving enzymes. For example, air-dried cells of Hansenula nonfermentans AKU 4332
have been shown to catalyze the production of (S)-3-pentyn-2-ol from (RS)-3-pentyn-2-ol acetate ester . This process involves a stereoinversion reaction, which results in the formation of (S)-3-pentyn-2-ol with high optical purity .
Pharmacokinetics
It’s known that the compound can be produced through microbial enzyme-catalyzed, highly enantioselective hydrolysis of racemic this compound esters .
Result of Action
The result of this compound’s action can vary depending on the context. In the case of the enzymatic reaction mentioned above, the product is (S)-3-pentyn-2-ol . This compound can be used in various chemical reactions due to its unique structure and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzymatic reaction mentioned above was carried out under specific conditions, including a certain pH and temperature . Moreover, the compound’s properties, such as its boiling point and density , can also affect its stability and efficacy in different environments.
Biochemical Analysis
Biochemical Properties
3-Pentyn-2-ol plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with lipases, which catalyze the hydrolysis of esters of this compound, leading to the production of optically active forms of the compound . These interactions are crucial for the enantioselective synthesis of chiral building blocks in organic chemistry.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound may impact the expression of genes related to stress responses and detoxification processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, this compound has been shown to inhibit certain lipases, thereby affecting the hydrolysis of ester substrates . This inhibition is likely due to the binding of the compound to the active site of the enzyme, preventing substrate access.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it is used as a reagent in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on metabolic pathways . At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are important for determining safe and effective dosages for experimental purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. One key pathway involves the stereoinversion of racemic this compound by microorganisms such as Nocardia fusca, which produces optically active forms of the compound . This process is essential for the synthesis of chiral intermediates used in pharmaceutical and chemical industries.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells can influence its biochemical activity and effectiveness in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pentyn-2-ol can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic substitution, followed by an intramolecular cyclization to form the desired product.
Another method involves the hydrolysis of 3-pentyn-2-yl acetate using microbial enzymes. This process is highly enantioselective and can produce optically pure (S)-3-pentyn-2-ol with high yield and enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 3-pentyn-2-one. This method is efficient and scalable, making it suitable for large-scale production. The reaction typically employs a palladium catalyst under mild conditions to achieve high conversion rates.
Chemical Reactions Analysis
Types of Reactions
3-Pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-pentyn-2-one using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The triple bond can be reduced to form 3-penten-2-ol or 3-pentanol using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2) for conversion to alkyl chlorides
Major Products Formed
Oxidation: 3-Pentyn-2-one
Reduction: 3-Penten-2-ol, 3-Pentanol
Substitution: Various alkyl derivatives depending on the substituent introduced
Scientific Research Applications
3-Pentyn-2-ol has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Comparison with Similar Compounds
Similar Compounds
3-Penten-2-ol: An isomer with a double bond instead of a triple bond.
3-Butyn-2-ol: A shorter alkyne alcohol with similar reactivity.
2-Methyl-3-butyn-2-ol: A branched alkyne alcohol with different steric properties.
Uniqueness
3-Pentyn-2-ol is unique due to its combination of a hydroxyl group and a triple bond, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions, including oxidation, reduction, and substitution, makes it a valuable intermediate in various applications.
Properties
IUPAC Name |
pent-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFRLXPEVRXBQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950026 | |
Record name | Pent-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27301-54-8, 58072-60-9 | |
Record name | 3-Pentyn-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027301548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pent-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pentyn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | pent-3-yn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the stereoisomers of 3-pentyn-2-ol important for industrial applications?
A: Both (R)- and (S)-3-pentyn-2-ol are valuable chiral building blocks in pharmaceutical synthesis. Their stereochemistry significantly impacts the biological activity of the final drug molecules. [, , , ]
Q2: How can (R)-3-pentyn-2-ol be produced efficiently?
A2: Several methods have been explored for (R)-3-pentyn-2-ol production:
- Stereoinversion of Racemic Mixtures: Nocardia fusca AKU 2123 exhibits the ability to convert (S)-3-pentyn-2-ol to (R)-3-pentyn-2-ol. This stereoinversion process involves an NAD(+)-dependent alcohol dehydrogenase that selectively oxidizes the (S)-enantiomer. [, , ]
- Stereospecific Hydrolysis: Microbial enzymes can selectively hydrolyze esters of racemic this compound, yielding (R)-3-pentyn-2-ol with high enantioselectivity. This approach offers an efficient route for obtaining the desired enantiomer. [, ]
Q3: What are the key characteristics of the NAD(+)-dependent alcohol dehydrogenase from Nocardia fusca AKU 2123?
A3: This enzyme plays a crucial role in the stereoinversion of this compound. Here's what we know:
- Specificity: It demonstrates (S)-specific oxidation for a variety of secondary alcohols, including alkyl, alkenyl, acetylenic, and aromatic alcohols. []
- Kinetic Properties: The enzyme exhibits distinct kinetic parameters (Km and Vmax) for different substrates like (S)-3-pentyn-2-ol and (S)-2-hexanol. []
- Structure: It functions as a tetramer with a molecular mass of 150,000 Da, composed of four identical subunits. Sequence analysis reveals similarities to other carbonyl reductases. []
Q4: What spectroscopic data is available for this compound?
A: Vibrational spectroscopic data, including infrared and Raman spectra, alongside conformational analysis and ab initio calculations, have been used to characterize this compound. []
Q5: What synthetic routes are available for dl-sugars using this compound as a starting material?
A: dl-Ribose and dl-arabinose have been synthesized starting from dl-1,1-diethoxy-5-(2-tetrahydropyranyloxy)-3-pentyn-2-ol. This protected form of this compound is prepared via a Grignard reaction. []
Q6: How can this compound be used in cycloaddition reactions?
A: this compound can be converted to its trifluoroacetate derivative, which reacts with conjugated dienes in the presence of zinc halide and ethyldiisopropylamine. This reaction forms bridged seven-membered rings, highlighting the potential of this compound as a precursor for complex cyclic structures. []
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